molecular formula C11H18O B15285362 2-Methoxyadamantane CAS No. 19066-23-0

2-Methoxyadamantane

Cat. No.: B15285362
CAS No.: 19066-23-0
M. Wt: 166.26 g/mol
InChI Key: FYDHICUFQYUQPE-UHFFFAOYSA-N
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Description

2-Methoxyadamantane is an organic compound with the molecular formula C11H18O. It is a derivative of adamantane, a polycyclic hydrocarbon known for its diamond-like structure. The methoxy group (-OCH3) attached to the adamantane core enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyadamantane typically involves the reaction of adamantane derivatives with methanol. One common method is the photolysis of a mixture of 1-bromo- or 1-iodoadamantane with methanol at room temperature, which yields this compound . Another approach involves the use of radical functionalization methods to introduce the methoxy group into the adamantane structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale photolysis or catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired scale and efficiency of production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyadamantane undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-Methoxyadamantane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxyadamantane involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with viral proteins or neurotransmitter receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Similar Compounds

    1-Methoxyadamantane: Similar in structure but with the methoxy group attached at a different position.

    2-Hydroxyadamantane: Contains a hydroxyl group instead of a methoxy group.

    2-Methyladamantane: Features a methyl group instead of a methoxy group.

Uniqueness

2-Methoxyadamantane is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

CAS No.

19066-23-0

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

2-methoxyadamantane

InChI

InChI=1S/C11H18O/c1-12-11-9-3-7-2-8(5-9)6-10(11)4-7/h7-11H,2-6H2,1H3

InChI Key

FYDHICUFQYUQPE-UHFFFAOYSA-N

Canonical SMILES

COC1C2CC3CC(C2)CC1C3

Origin of Product

United States

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